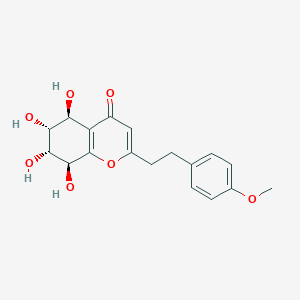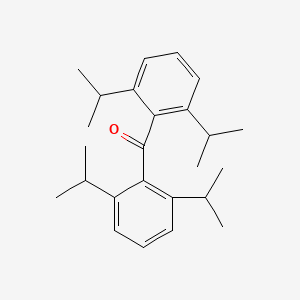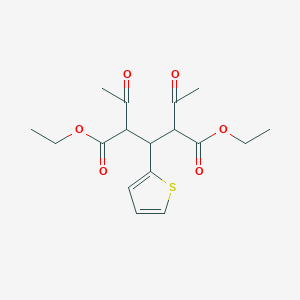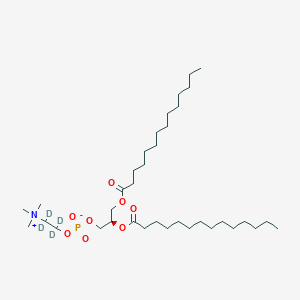
1-(4-(Benzyloxy)phenylazo)-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Benzyloxy)phenylazo)-2-naphthol is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features a benzyloxy group attached to a phenyl ring, which is further connected to a naphthol moiety through an azo linkage. The structural complexity and functional groups present in this compound make it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzyloxy)phenylazo)-2-naphthol typically involves the diazotization of 4-(benzyloxy)aniline followed by coupling with 2-naphthol. The reaction conditions generally include:
Diazotization: 4-(Benzyloxy)aniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-naphthol in an alkaline medium (usually sodium hydroxide, NaOH) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature control and reagent addition can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(Benzyloxy)phenylazo)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The phenyl and naphthol rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
1-(4-(Benzyloxy)phenylazo)-2-naphthol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1-(4-(Benzyloxy)phenylazo)-2-naphthol involves its interaction with molecular targets through its functional groups. The azo linkage (N=N) can undergo reduction to form amines, which can interact with various biological molecules. The benzyloxy and naphthol groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methoxyphenylazo)-2-naphthol: Similar structure but with a methoxy group instead of a benzyloxy group.
1-(4-Hydroxyphenylazo)-2-naphthol: Features a hydroxy group instead of a benzyloxy group.
1-(4-Chlorophenylazo)-2-naphthol: Contains a chloro group instead of a benzyloxy group.
Uniqueness
1-(4-(Benzyloxy)phenylazo)-2-naphthol is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The benzyloxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with hydrophobic biological targets.
Propriétés
Numéro CAS |
95225-25-5 |
|---|---|
Formule moléculaire |
C23H18N2O2 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
1-[(4-phenylmethoxyphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C23H18N2O2/c26-22-15-10-18-8-4-5-9-21(18)23(22)25-24-19-11-13-20(14-12-19)27-16-17-6-2-1-3-7-17/h1-15,26H,16H2 |
Clé InChI |
GEMIMADESGFPFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-methylphenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11938039.png)





![N-benzo[c]phenanthren-6-ylacetamide](/img/structure/B11938091.png)



![3-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-ol](/img/structure/B11938128.png)
![2-azaniumylethyl (2R)-2,3-bis{[(9Z)-hexadec-9-enoyl]oxy}propyl phosphate](/img/structure/B11938130.png)
